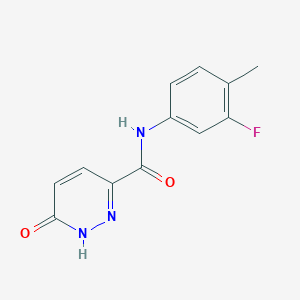
1-Pentafluorosulfanyl-3,5-diaminobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentafluorosulfanyl-3,5-diaminobenzene is an organosulfur compound with the molecular formula C₆H₇F₅N₂S. It is characterized by the presence of a pentafluorosulfanyl group (SF₅) attached to a benzene ring, which also contains two amino groups at the 3 and 5 positions. This compound is known for its high chemical stability and unique properties, making it a subject of interest in various fields of scientific research .
Wirkmechanismus
Target of Action
The primary target of 1-Pentafluorosulfanyl-3,5-diaminobenzene is the cell membrane of Gram-positive bacteria . The compound has shown significant antibacterial and antibiofilm activity against these bacteria .
Mode of Action
This compound interacts with its target by causing damage to the bacterial cell membrane . This damage is the primary mode of action for the compound, leading to the death of the bacteria .
Biochemical Pathways
Its primary impact comes from causing damage to the bacterial cell membrane .
Pharmacokinetics
The compound has shown promise in cytotoxicity experiments in eukaryotic cell lines, suggesting potential bioavailability .
Result of Action
The result of the action of this compound is the death of Gram-positive bacteria. The compound has shown significantly better antibacterial and antibiofilm activity against Gram-positive bacteria in lower concentrations compared to commonly used antibiotics like ciprofloxacin and gentamycin .
Vorbereitungsmethoden
The synthesis of 1-Pentafluorosulfanyl-3,5-diaminobenzene typically involves the direct fluorination of diaryldisulfides. One common method is the fluorination of diphenyl disulfide using elemental fluorine or other fluorinating agents such as silver(II) fluoride (AgF₂) or xenon difluoride (XeF₂). These reactions are carried out under controlled conditions to ensure the formation of the desired pentafluorosulfanyl group . Industrial production methods may involve batch or flow modes of fluorination, with a comprehensive computational study to optimize reaction conditions and yields .
Analyse Chemischer Reaktionen
1-Pentafluorosulfanyl-3,5-diaminobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pentafluorosulfanyl group to other sulfur-containing groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Pentafluorosulfanyl-3,5-diaminobenzene has a wide range of applications in scientific research, including:
Vergleich Mit ähnlichen Verbindungen
1-Pentafluorosulfanyl-3,5-diaminobenzene can be compared with other similar compounds, such as pentafluorosulfanylbenzene. While both compounds contain the pentafluorosulfanyl group, this compound is unique due to the presence of two amino groups on the benzene ring. This structural difference imparts distinct chemical and physical properties, making it suitable for specific applications that other compounds may not be able to achieve .
Similar compounds include:
Pentafluorosulfanylbenzene: An organosulfur compound with the formula C₆H₅SF₅, known for its high chemical stability and reactivity under various conditions.
Other arylsulfur pentafluorides: Compounds with similar structures but different substituents on the benzene ring, each with unique properties and applications.
Eigenschaften
IUPAC Name |
5-(pentafluoro-λ6-sulfanyl)benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F5N2S/c7-14(8,9,10,11)6-2-4(12)1-5(13)3-6/h1-3H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSCTTTZZGSNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)S(F)(F)(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F5N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-6-methyl-2H-pyran-2-one](/img/structure/B2638266.png)


![[3-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone](/img/structure/B2638272.png)


![2-{[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2638276.png)
![4-(2,3-Dimethoxyphenyl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-3-phenoxyazetidin-2-one](/img/structure/B2638277.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2638279.png)

![2-[1-(1,3-Benzodioxol-5-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2638286.png)
![2-bromo-N-cyclopentyl-5-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2638287.png)
![6-ethyl-5-((2-hydroxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2638288.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-1,4-dithiane-2-carboxamide](/img/structure/B2638289.png)
